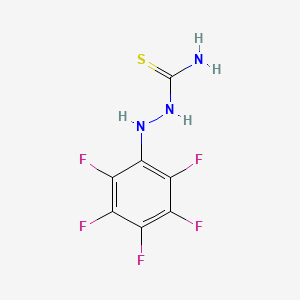

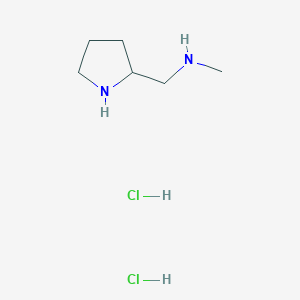

2-(2,3,4,5,6-Pentafluorophenyl)-1-hydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

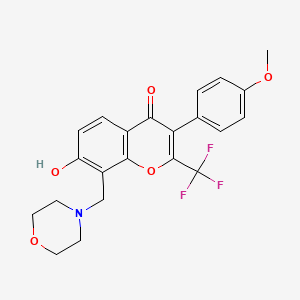

The synthesis of compounds related to “2-(2,3,4,5,6-Pentafluorophenyl)-1-hydrazinecarbothioamide” often involves the condensation of hydrazines with other functional groups. For example, the synthesis of 3(5)-trifluoromethylpyrazoles, which shares a similar process, is achieved via the condensation of trifluoromethyl-β-diketones with hydrazines, indicating that a similar approach could be applied for synthesizing compounds with the pentafluorophenyl and hydrazinecarbothioamide groups (Aggarwal & Sharma, 2023).

Molecular Structure Analysis

The molecular structure of related compounds indicates the significance of fluorine atoms in affecting the electronic and steric nature of the molecule. Fluorinated compounds, such as those involved in the monofluoromethylation of N-heterocyclic compounds, exhibit altered properties due to the electronegative nature of fluorine, suggesting that the pentafluorophenyl group in our compound could significantly influence its reactivity and interactions (Moskalik, 2023).

Chemical Reactions and Properties

Compounds containing hydrazine and sulfonamide groups are known for their reactivity towards various chemical transformations. The presence of a hydrazine group can lead to the formation of azo compounds, while the sulfonamide group can participate in condensation reactions. Research on the reactivity of hydrazines suggests that the compound could undergo similar reactions, contributing to its potential utility in synthetic chemistry (Tóth, 2000).

Physical Properties Analysis

The physical properties of “2-(2,3,4,5,6-Pentafluorophenyl)-1-hydrazinecarbothioamide” can be inferred from related studies on fluorinated compounds and hydrazines. The incorporation of fluorine atoms typically leads to higher thermal stability and lipophilicity, which could be expected for this compound as well. Furthermore, the hydrazine and carbothioamide groups could contribute to its solubility in various solvents, affecting its application potential (Elder, Snodin, & Teasdale, 2011).

Chemical Properties Analysis

The chemical properties of “2-(2,3,4,5,6-Pentafluorophenyl)-1-hydrazinecarbothioamide” would likely reflect the reactivity associated with its functional groups. The compound’s potential to participate in nucleophilic substitution reactions, given the reactivity of the hydrazine group, and its ability to act as a ligand in coordination chemistry due to the lone pairs of electrons on nitrogen atoms are significant areas of interest. Studies on similar compounds indicate the utility of such functional groups in synthesizing more complex molecules and materials (Singh et al., 2022).

Applications De Recherche Scientifique

Optical Probe Development

Shi et al. (2016) demonstrated the use of a hydrazinecarbothioamide derivative as a dual-channel optical probe for detecting Hg2+ and Ag+. This compound showed distinct fluorescence alterations in response to these ions, indicating its potential as a sensor in environmental and biological contexts (Shi et al., 2016).

Synthesis and Spectroscopy

The synthesis of various hydrazinecarbothioamide derivatives and their spectroscopic characterization have been explored by Ramadan (2019). These compounds exhibit interesting spectral properties, which could be relevant for their use in material sciences (Ramadan, 2019).

Antioxidant Activity

Bărbuceanu et al. (2014) synthesized new hydrazinecarbothioamides and evaluated their antioxidant activity. Their findings suggest that these compounds have significant potential as antioxidants, which could be beneficial in pharmaceutical or food industries (Bărbuceanu et al., 2014).

Vibrational Spectral Analysis

M et al. (2015) carried out vibrational spectral analysis on hydrazinecarbothioamide derivatives, providing insights into their structural properties. Such analyses are crucial for understanding the chemical and physical properties of these compounds (M et al., 2015).

Catalytic Applications

Youssef et al. (2009) explored the use of a hydrazinecarbothioamide ligand in the synthesis of transition metal complexes, demonstrating their potential as catalysts in organic reactions. Such complexes could be valuable in various chemical synthesis processes (Youssef et al., 2009).

Corrosion Inhibition

Sulaiman and Onawole (2016) conducted theoretical evaluations on the corrosion inhibition efficiency of hydrazinecarbothioamide derivatives. This research provides insights into the application of these compounds in protecting metals against corrosion, particularly in industrial settings (Sulaiman & Onawole, 2016).

Safety And Hazards

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluoroanilino)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N3S/c8-1-2(9)4(11)6(5(12)3(1)10)14-15-7(13)16/h14H,(H3,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHISIRNIMPYTEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819782 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(2,3,4,5,6-Pentafluorophenyl)-1-hydrazinecarbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2490430.png)

![(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid](/img/structure/B2490437.png)

![(E)-3-(benzylsulfonyl)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2490442.png)

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2490443.png)

![4-[2-[[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2490444.png)

![Tert-butyl N-[(1-benzyl-6-fluoro-3,4-dihydro-2H-quinolin-3-yl)methyl]carbamate](/img/structure/B2490446.png)